REACTION_CXSMILES
|
[OH:1][CH:2]([CH3:7])[C:3]([NH:5][OH:6])=[NH:4].[Cl:8][C:9]1[CH:10]=[C:11]([CH:15]=[CH:16][CH:17]=1)[C:12](Cl)=O>N1C=CC=CC=1>[Cl:8][C:9]1[CH:10]=[C:11]([C:12]2[O:6][N:5]=[C:3]([CH:2]([OH:1])[CH3:7])[N:4]=2)[CH:15]=[CH:16][CH:17]=1
|
Name
|
|
Quantity
|
3.19 g
|
Type
|
reactant
|
Smiles
|
OC(C(=N)NO)C
|
Name
|
|
Quantity
|
4.3 mL
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)Cl)C=CC1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 25 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cooling
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 25 min
|
Duration
|
25 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling the mixture
|
Type
|
ADDITION
|
Details
|
was poured into water
|
Type
|
EXTRACTION
|
Details
|
extracted twice with CH2Cl2
|
Type
|
CUSTOM
|
Details
|
The organic phase was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Recrystallization from heptane/EtOAc
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)C1=NC(=NO1)C(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.12 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 59.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |